2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol
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Overview
Description
2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial fields . The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key feature of this compound, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pyrazole ring and the amino group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazoles, such as:
- 3-Amino-1-phenyl-1H-pyrazole
- 5-Amino-1-phenyl-1H-pyrazole
- 3-Amino-5-phenyl-1H-pyrazole
Uniqueness
2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol is unique due to the presence of the propan-2-ol group, which enhances its solubility and reactivity compared to other aminopyrazoles .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(5-amino-2-phenylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C12H15N3O/c1-12(2,16)10-8-11(13)14-15(10)9-6-4-3-5-7-9/h3-8,16H,1-2H3,(H2,13,14) |
InChI Key |
WFSCKDYUPYLSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NN1C2=CC=CC=C2)N)O |
Origin of Product |
United States |
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